Ácido 4-cloro-1H-indazol-6-carboxílico

Descripción general

Descripción

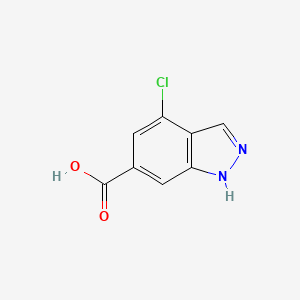

“4-chloro-1H-indazole-6-carboxylic acid” is a chemical compound with the molecular formula C8H5ClN2O2 . It has a molecular weight of 196.59 . The IUPAC name for this compound is 4-chloro-1H-indazole-6-carboxylic acid . The compound is stored in a dry environment at a temperature between 2-8°C .

Synthesis Analysis

The synthesis of indazoles, including “4-chloro-1H-indazole-6-carboxylic acid”, can involve various strategies such as transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines .

Molecular Structure Analysis

The InChI code for “4-chloro-1H-indazole-6-carboxylic acid” is 1S/C8H5ClN2O2/c9-6-1-4 (8 (12)13)2-7-5 (6)3-10-11-7/h1-3H, (H,10,11) (H,12,13) . This code provides a specific string of characters that represent the molecular structure of the compound.

Physical And Chemical Properties Analysis

“4-chloro-1H-indazole-6-carboxylic acid” is a solid compound . The compound is stored in a sealed, dry environment at a temperature between 2-8°C .

Aplicaciones Científicas De Investigación

Aquí se presenta un análisis exhaustivo de las aplicaciones de investigación científica del ácido 4-cloro-1H-indazol-6-carboxílico, centrándose en aplicaciones únicas:

Síntesis de agonistas del receptor nicotínico de acetilcolina α7

Este compuesto se utiliza como reactivo para sintetizar amidas arilo azabicíclicas, que actúan como agonistas del receptor nicotínico de acetilcolina α7. Estos agonistas son tratamientos potenciales para déficits cognitivos en trastornos como la esquizofrenia y la enfermedad de Alzheimer .

Inhibidores de quinasas para el tratamiento del cáncer

La estructura central de indazol, incluidos los derivados del ácido 4-cloro-1H-indazol-6-carboxílico, se ha utilizado en el desarrollo de inhibidores de la quinasa TTK. Estos inhibidores se están explorando como nuevos objetivos para la terapia del cáncer .

Inhibidores de COX-2 para la osteoartritis

Se han investigado los derivados del indazol por sus efectos sobre la producción de mediadores catabólicos o antiinflamatorios en el cartílago osteoartrítico, actuando como inhibidores de COX-2 .

Inhibidores de PI3Kδ para enfermedades respiratorias

Los avances recientes incluyen la síntesis de derivados de 4,6-disustituidos-1H-indazol como inhibidores selectivos de la fosfoinositida 3-quinasa delta (PI3Kδ). Estos se están desarrollando para el tratamiento de enfermedades respiratorias .

Actividad anticancerígena

Se ha sintetizado una nueva serie de derivados de indazol y se ha evaluado su capacidad para inhibir la viabilidad de varias líneas celulares de cáncer humano, lo que indica aplicaciones potenciales en el tratamiento del cáncer .

Safety and Hazards

The compound has been assigned the GHS07 pictogram, indicating that it can cause harm if swallowed, inhaled, or if it comes into contact with skin . The compound can also cause eye irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using the compound only outdoors or in a well-ventilated area .

Mecanismo De Acción

Target of Action

The primary targets of 4-chloro-1H-indazole-6-carboxylic acid are likely to be kinases such as CHK1, CHK2, and the cell volume-regulated human kinase h-sgk (human serum and glucocorticoid-dependent kinase or SGK) . These kinases play a crucial role in cell signaling and are often implicated in diseases such as cancer .

Mode of Action

The compound interacts with its targets by inhibiting, regulating, and/or modulating their activity . This interaction can lead to changes in the function of these kinases, potentially altering cell signaling pathways and affecting cellular processes such as cell growth and division .

Biochemical Pathways

The biochemical pathways affected by 4-chloro-1H-indazole-6-carboxylic acid are likely to be those involving its kinase targets. For instance, the inhibition of CHK1 and CHK2 kinases can disrupt the cell cycle, potentially leading to cell death . Similarly, the modulation of SGK could affect a variety of cellular processes, including cell survival, proliferation, and migration .

Result of Action

The molecular and cellular effects of 4-chloro-1H-indazole-6-carboxylic acid’s action would depend on its specific interactions with its targets. For example, the inhibition of CHK1 and CHK2 kinases could lead to cell cycle disruption and cell death, potentially providing a therapeutic effect in cancer treatment .

Análisis Bioquímico

Biochemical Properties

4-chloro-1H-indazole-6-carboxylic acid plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to inhibit certain tyrosine kinases, which are enzymes that play a key role in cell signaling pathways. By inhibiting these enzymes, 4-chloro-1H-indazole-6-carboxylic acid can modulate cellular processes such as proliferation, differentiation, and apoptosis .

Cellular Effects

The effects of 4-chloro-1H-indazole-6-carboxylic acid on various types of cells and cellular processes are profound. This compound has been found to influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it can inhibit the proliferation of cancer cells by interfering with the signaling pathways that promote cell growth. Additionally, 4-chloro-1H-indazole-6-carboxylic acid can induce apoptosis in cancer cells, thereby reducing tumor growth .

Molecular Mechanism

At the molecular level, 4-chloro-1H-indazole-6-carboxylic acid exerts its effects through several mechanisms. One of the primary mechanisms is the inhibition of tyrosine kinases, which leads to the disruption of cell signaling pathways. This compound can bind to the active site of these enzymes, preventing them from phosphorylating their substrates. This inhibition can result in the downregulation of genes involved in cell proliferation and survival, ultimately leading to cell death .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 4-chloro-1H-indazole-6-carboxylic acid can change over time. The stability and degradation of this compound are important factors that influence its long-term effects on cellular function. Studies have shown that 4-chloro-1H-indazole-6-carboxylic acid is relatively stable under physiological conditions, but it can degrade over time, leading to a decrease in its biological activity. Long-term exposure to this compound can result in sustained inhibition of cell proliferation and induction of apoptosis .

Dosage Effects in Animal Models

The effects of 4-chloro-1H-indazole-6-carboxylic acid vary with different dosages in animal models. At low doses, this compound can effectively inhibit tumor growth without causing significant toxicity. At high doses, it can induce toxic effects, such as liver and kidney damage. The threshold effects observed in these studies highlight the importance of optimizing the dosage to achieve the desired therapeutic effects while minimizing adverse effects .

Metabolic Pathways

4-chloro-1H-indazole-6-carboxylic acid is involved in several metabolic pathways. It interacts with various enzymes and cofactors, influencing metabolic flux and metabolite levels. For instance, this compound can inhibit the activity of certain cytochrome P450 enzymes, which are involved in the metabolism of drugs and other xenobiotics. This inhibition can lead to changes in the levels of metabolites and affect the overall metabolic balance .

Transport and Distribution

The transport and distribution of 4-chloro-1H-indazole-6-carboxylic acid within cells and tissues are mediated by specific transporters and binding proteins. This compound can be transported across cell membranes by organic anion transporters, which facilitate its uptake into cells. Once inside the cells, 4-chloro-1H-indazole-6-carboxylic acid can bind to various proteins, influencing its localization and accumulation. These interactions can affect the compound’s biological activity and its ability to reach its target sites .

Subcellular Localization

The subcellular localization of 4-chloro-1H-indazole-6-carboxylic acid is crucial for its activity and function. This compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For example, it can be localized to the nucleus, where it can interact with DNA and influence gene expression. Alternatively, it can be targeted to the mitochondria, where it can affect cellular metabolism and energy production .

Propiedades

IUPAC Name |

4-chloro-1H-indazole-6-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5ClN2O2/c9-6-1-4(8(12)13)2-7-5(6)3-10-11-7/h1-3H,(H,10,11)(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZEAGEYGRTLYTPF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C2=C1NN=C2)Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30646394 | |

| Record name | 4-Chloro-1H-indazole-6-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30646394 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

885523-25-1 | |

| Record name | 4-Chloro-1H-indazole-6-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30646394 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.